Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
Overview
Description
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) is a coordination compound with the empirical formula C9H10BCl3N6Ti. It is known for its role as a catalyst in various chemical reactions. The compound features a titanium center coordinated to three chloride ions and a hydrotris(pyrazol-1-yl)borate ligand, which is a tridentate ligand providing three nitrogen atoms for coordination.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with potassium hydrotris(pyrazol-1-yl)borate (K[HB(pz)3]). The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction is as follows:
TiCl4+K[HB(pz)3]→Ti[HB(pz)3]Cl3+KCl
The reaction is usually carried out in a solvent such as dichloromethane or toluene at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) are not well-documented, the synthesis in a laboratory setting provides a basis for scaling up. Industrial production would likely involve similar reaction conditions with optimizations for larger-scale operations, such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) primarily undergoes substitution reactions due to the presence of labile chloride ligands. These reactions can be facilitated by various nucleophiles, leading to the formation of new titanium complexes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkoxides, amines, and phosphines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Conditions: Reactions are often performed under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products of substitution reactions involving Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) are new titanium complexes where one or more chloride ligands are replaced by the incoming nucleophile.
Scientific Research Applications
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Material Science: The compound is studied for its potential in creating new materials with unique properties, such as high thermal stability and conductivity.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of titanium and the effects of different ligands on its reactivity.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) in catalytic processes involves the coordination of substrates to the titanium center, followed by activation through ligand exchange or electron transfer. The hydrotris(pyrazol-1-yl)borate ligand stabilizes the titanium center and facilitates the formation of reactive intermediates, which then participate in the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyltitanium(IV) trichloride: Another titanium complex with a different ligand system.
Titanium tetrachloride: A simpler titanium compound without the hydrotris(pyrazol-1-yl)borate ligand.
Titanium boride: A compound with titanium and boron but lacking the pyrazolyl groups.
Uniqueness
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) is unique due to its specific ligand environment, which provides a balance of stability and reactivity. The hydrotris(pyrazol-1-yl)borate ligand offers a tridentate coordination mode, enhancing the compound’s ability to stabilize various oxidation states of titanium and facilitating diverse chemical transformations.
Properties
InChI |
InChI=1S/C9H9BN6.3ClH.Ti/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;;;;/h1-9H;3*1H;/q-1;;;;+4/p-3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLATUGBJEIDEJI-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.Cl[Ti+](Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BCl3N6Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58097-69-1 | |
Record name | 58097-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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